molecular formula C13H9BrClNO2 B14375702 2-(4-Bromoanilino)-4-chlorobenzoic acid CAS No. 90656-46-5

2-(4-Bromoanilino)-4-chlorobenzoic acid

Cat. No.: B14375702
CAS No.: 90656-46-5
M. Wt: 326.57 g/mol
InChI Key: FLPARQHVQBQCKX-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)-4-chlorobenzoic acid is an organic compound that features both bromine and chlorine substituents on an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromoanilino)-4-chlorobenzoic acid typically involves the reaction of 4-bromoaniline with 4-chlorobenzoic acid. The process can be carried out under mild conditions using eco-friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF). The reaction is catalyzed by palladium nanocrystals supported on covalent organic frameworks (COFs), which facilitate the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromoanilino)-4-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and aniline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

2-(4-Bromoanilino)-4-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromoanilino)-4-chlorobenzoic acid involves its interaction with molecular targets through various pathways. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biological processes and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromoanilino)-4-chlorobenzoic acid is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for the formation of a wide range of derivatives with diverse applications in research and industry.

Properties

CAS No.

90656-46-5

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

IUPAC Name

2-(4-bromoanilino)-4-chlorobenzoic acid

InChI

InChI=1S/C13H9BrClNO2/c14-8-1-4-10(5-2-8)16-12-7-9(15)3-6-11(12)13(17)18/h1-7,16H,(H,17,18)

InChI Key

FLPARQHVQBQCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)O)Br

Origin of Product

United States

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